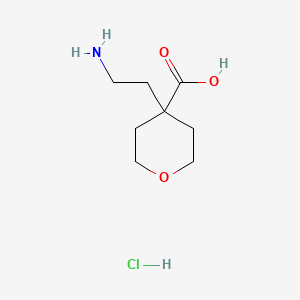![molecular formula C14H26BrNO2 B13484230 tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C14H26BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromopropyl group, and a cyclopentylmethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as chloroform, ethyl acetate, and methanol, and the reaction is typically conducted at temperatures ranging from 2-8°C .
Analyse Des Réactions Chimiques
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation and reduction products.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of N-Boc-protected anilines.
Applications De Recherche Scientifique
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of various compounds and in the modification of polymers .
Comparaison Avec Des Composés Similaires
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-bromopropyl)carbamate: This compound has a similar structure but lacks the cyclopentylmethyl group.
tert-Butyl (3-iodopropyl)carbamate: This compound has an iodine atom instead of a bromine atom in the propyl group.
tert-Butyl 3-azidopropylcarbamate: This compound has an azido group instead of a bromine atom in the propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C14H26BrNO2 |
|---|---|
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(3-bromopropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11H2,1-3H3,(H,16,17) |
Clé InChI |
MUASSYXCKJODEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
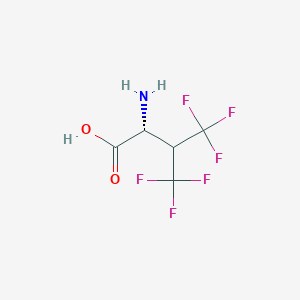
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
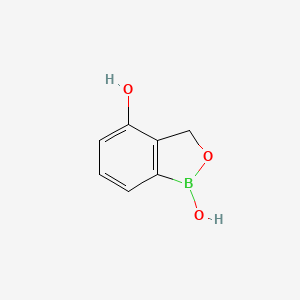
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
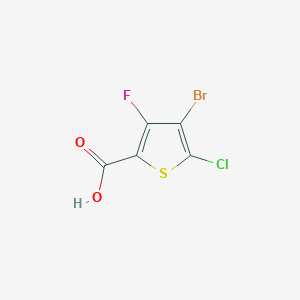
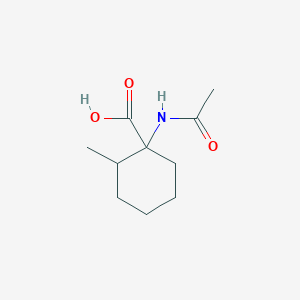
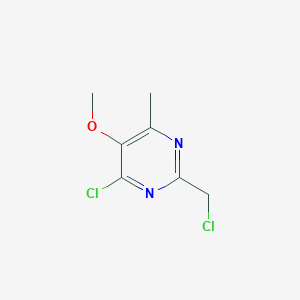
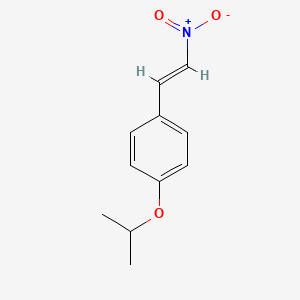
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
